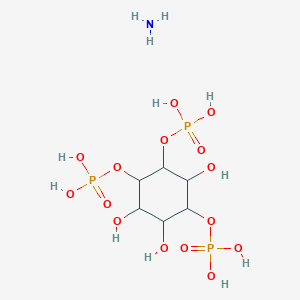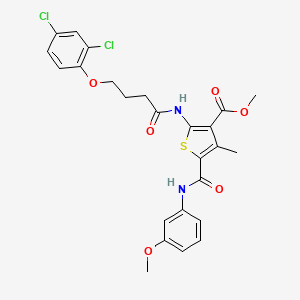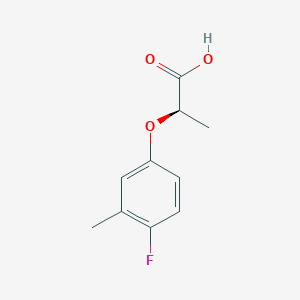
Hippuraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-oxoethyl)- (9CI) is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is also known by other names such as hippuraldehyde and N-(2-Oxoethyl)benzamide . This compound belongs to the amide category and is characterized by the presence of a benzamide group attached to a 2-oxoethyl substituent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-oxoethyl)- (9CI) typically involves the reaction of benzamide with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
Benzamide+Glyoxylic Acid→Benzamide, N-(2-oxoethyl)- (9CI)
Industrial Production Methods
Industrial production of Benzamide, N-(2-oxoethyl)- (9CI) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(2-oxoethyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-oxoethyl)- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, N-(2-oxoethyl)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound, differing by the absence of the 2-oxoethyl group.
N-(2-Hydroxyethyl)benzamide: Similar structure but with a hydroxyl group instead of an oxo group.
N-(2-Aminoethyl)benzamide: Contains an amino group instead of an oxo group.
Uniqueness
Benzamide, N-(2-oxoethyl)- (9CI) is unique due to the presence of the 2-oxoethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
6542-76-3 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
N-(2-oxoethyl)benzamide |
InChI |
InChI=1S/C9H9NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,12) |
InChI-Schlüssel |
XEIWWWPDOUQNJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)




![O-[2-(3,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12073740.png)
![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)



